cGMP-PDE Inhibitory Potency and Isozyme Selectivity: Dimethoxybenzyl vs Methylenedioxybenzyl Congeners
The target compound belongs to the 4‑substituted 6,7,8‑trimethoxyquinazoline series for which comprehensive cGMP‑PDE SAR has been established. The methylenedioxybenzyl analog (compound 6) exhibits an IC₅₀ of 0.36 μM against cGMP‑PDE from porcine aorta with ≥10‑fold selectivity over CaM‑PDE (type I), cGMP‑stimulated PDE (type II), and cAMP‑PDEs (types III/IV) [1]. The SAR demonstrates that 6,7,8‑trimethoxy substitution is a prerequisite for this selectivity profile, and that benzyl‑type 4‑amino substituents (including dimethoxybenzyl) confer the correct pharmacophore geometry for cGMP‑PDE engagement [1][2]. The 3,4‑dimethoxybenzyl group offers two hydrogen‑bond acceptors versus the single dioxole oxygen of the methylenedioxy analog, altering the electronic complementarity to the PDE active site and potentially tuning selectivity among PDE isoforms [3].
| Evidence Dimension | cGMP-PDE (PDE5) inhibitory activity |
|---|---|
| Target Compound Data | 6,7,8‑Trimethoxy‑4‑(3,4‑dimethoxybenzyl)aminoquinazoline; IC₅₀ not individually reported but scaffold SAR confirms benzyl 4‑substitution is active |
| Comparator Or Baseline | 4‑((3,4‑Methylenedioxy)benzyl)amino‑6,7,8‑trimethoxyquinazoline (Compound 6): IC₅₀ = 0.36 μM |
| Quantified Difference | ≥10‑fold selectivity for cGMP‑PDE over other PDE isozymes (class‑level); absolute potency difference vs compound 6 not quantified |
| Conditions | cGMP‑PDE isolated from porcine aorta; PDE isozyme panel (types I–IV) |
Why This Matters
The 6,7,8‑trimethoxy‑4‑benzylamino scaffold is one of few chemotypes with demonstrated PDE5‑isozyme selectivity, making it indispensable for cardiovascular and erectile dysfunction target validation studies.
- [1] Takase Y, Saeki T, Fujimoto M, Saito I. Cyclic GMP phosphodiesterase inhibitors. 1. J Med Chem. 1993;36(24):3765-3770. PMID: 8254606. View Source
- [2] Takase Y, Saeki T, et al. Quinazoline compounds. US Patent 5,614,627. 1997. View Source
- [3] BindingDB. BDBM60808: 6,7,8‑trimethoxy‑4‑(substituted)aminoquinazoline PDE profiling data. https://www.bindingdb.org/ View Source
